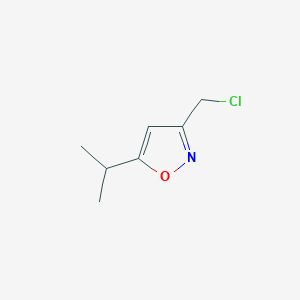

3-(Chloromethyl)-5-isopropylisoxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)-5-propan-2-yl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO/c1-5(2)7-3-6(4-8)9-10-7/h3,5H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGAJDIZLJMKLBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NO1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649342 | |

| Record name | 3-(Chloromethyl)-5-(propan-2-yl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018128-18-1 | |

| Record name | 3-(Chloromethyl)-5-(propan-2-yl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Chloromethyl)-5-isopropylisoxazole (CAS 1018128-18-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Chloromethyl)-5-isopropylisoxazole, a heterocyclic building block with significant potential in medicinal chemistry and organic synthesis. The isoxazole core is a privileged scaffold in numerous biologically active compounds, and the presence of a reactive chloromethyl group at the 3-position, coupled with an isopropyl substituent at the 5-position, offers a versatile platform for the synthesis of novel molecular entities. This document delves into the physicochemical properties, spectral characteristics, synthesis, reactivity, and potential applications of this compound, with a focus on its utility in drug discovery.

Introduction

Isoxazole derivatives are a cornerstone in the development of new therapeutic agents, exhibiting a wide array of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The unique electronic and steric features of the isoxazole ring, combined with its ability to participate in various chemical transformations, make it an attractive moiety for molecular design. This compound (CAS 1018128-18-1) is a functionalized isoxazole that serves as a key intermediate for the synthesis of more complex molecules. The chloromethyl group provides a reactive handle for nucleophilic substitution, allowing for the introduction of diverse functional groups and the construction of elaborate molecular architectures. The isopropyl group at the 5-position influences the compound's lipophilicity and steric profile, which can be crucial for modulating biological activity.

Physicochemical and Spectral Properties

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in research and development.

Physicochemical Properties

While some physical properties for this specific compound are not extensively reported in the literature, key identifiers and calculated values are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1018128-18-1 | [3] |

| Molecular Formula | C₇H₁₀ClNO | [3][4] |

| Molecular Weight | 159.61 g/mol | [3][4] |

| IUPAC Name | 3-(chloromethyl)-5-propan-2-yl-1,2-oxazole | [4] |

| Canonical SMILES | CC(C)C1=CC(=NO1)CCl | [3][4] |

| InChI Key | UGAJDIZLJMKLBN-UHFFFAOYSA-N | [4] |

| Purity | Typically ≥95% | [3] |

| Storage Conditions | 2-8 °C for short-term, -20°C for long-term | [3][5] |

| Melting Point | Not available | [6] |

| Boiling Point | Not available | [6] |

| Density | Not available | [6] |

Spectral Data

-

¹H NMR (CDCl₃):

-

A doublet for the six methyl protons of the isopropyl group (~1.3 ppm).

-

A septet for the methine proton of the isopropyl group (~3.1 ppm).

-

A singlet for the chloromethyl protons (~4.6 ppm).

-

A singlet for the isoxazole ring proton at the 4-position (~6.2 ppm).

-

-

¹³C NMR (CDCl₃):

-

Signals for the methyl carbons of the isopropyl group (~21 ppm).

-

A signal for the methine carbon of the isopropyl group (~28 ppm).

-

A signal for the chloromethyl carbon (~36 ppm).

-

A signal for the C4 of the isoxazole ring (~101 ppm).

-

Signals for the C3 and C5 carbons of the isoxazole ring (~160 ppm and ~175 ppm, respectively).

-

-

Infrared (IR):

-

C-H stretching vibrations for the alkyl groups.

-

C=N and C=C stretching vibrations characteristic of the isoxazole ring.

-

C-Cl stretching vibration.

-

-

Mass Spectrometry (MS):

-

A molecular ion peak corresponding to the molecular weight of the compound (159.61 g/mol ), with a characteristic isotopic pattern for the presence of a chlorine atom.

-

Synthesis of this compound

The synthesis of 3-(chloromethyl)-5-substituted isoxazoles can be achieved through several established synthetic routes. A common and effective method involves the [3+2] cycloaddition of a nitrile oxide with an appropriately substituted alkyne. Alternatively, functional group transformation from a precursor molecule, such as the chlorination of a hydroxymethylisoxazole, is a viable strategy.

Synthetic Workflow Diagram

Caption: Synthetic routes to this compound.

Experimental Protocol: Synthesis via Chlorination of (5-isopropylisoxazol-3-yl)methanol

This protocol is based on general procedures for the chlorination of hydroxymethylisoxazoles.[7]

Materials:

-

(5-isopropylisoxazol-3-yl)methanol

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (5-isopropylisoxazol-3-yl)methanol (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred solution via a dropping funnel. The addition should be controlled to maintain the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by slowly adding the mixture to a stirred, saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate to yield pure this compound.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the electrophilic nature of the chloromethyl group, making it an excellent substrate for nucleophilic substitution reactions.

Reactivity with Nucleophiles

The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, thiols, alcohols, and carbanions. This allows for the facile introduction of a wide range of functional groups at the 3-position of the isoxazole ring.

Caption: Nucleophilic substitution reactions of this compound.

This reactivity is fundamental to its utility as a building block. For instance, reaction with primary or secondary amines yields aminomethylisoxazole derivatives, which are common motifs in pharmacologically active compounds. Similarly, reaction with thiols provides thioether-linked isoxazoles, and reaction with alcohols or phenols under Williamson ether synthesis conditions affords the corresponding ethers.[7]

Potential Applications in Medicinal Chemistry

The isoxazole scaffold is present in a number of FDA-approved drugs, highlighting its importance in pharmaceutical research.[8] this compound can be used as a starting material for the synthesis of libraries of compounds for screening against various biological targets. The ability to easily diversify the substituent at the 3-position allows for the systematic exploration of structure-activity relationships (SAR). Potential therapeutic areas where derivatives of this compound could be explored include:

-

Anticancer Agents: Many isoxazole-containing compounds have demonstrated potent anticancer activity.[2]

-

Antimicrobial Agents: The isoxazole nucleus is a key component of several antibacterial and antifungal drugs.

-

Anti-inflammatory Drugs: Some isoxazole derivatives are known to inhibit inflammatory pathways.

-

Central Nervous System (CNS) Agents: Isoxazole-based compounds have shown promise in the treatment of various CNS disorders.[2]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling chloromethylated heterocyclic compounds should be followed. These compounds are typically irritants and may be harmful if inhaled, swallowed, or absorbed through the skin.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.

-

Inhalation: Avoid inhaling dust, fumes, or vapors.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly closed.[3][5]

In case of exposure, seek immediate medical attention.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its well-defined reactive site allows for the straightforward introduction of a wide range of functional groups, enabling the synthesis of diverse libraries of novel compounds. While detailed physicochemical and spectral data are not extensively documented, its synthesis and reactivity patterns are well-precedented in the chemical literature for related compounds. As the demand for novel therapeutic agents continues to grow, the utility of functionalized heterocyclic intermediates like this compound in drug discovery programs is expected to increase.

References

-

Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. ResearchGate. [Link]

-

Spectroscopic and structural analysis of novel spiro-isoxazoles. [Link]

-

Copper-Catalyzed Synthesis of Trifluoromethyl-Substituted Isoxazolines - Supporting Information. [Link]

-

Material Safety Data Sheet - 5-Sulfoisophthalic acid monolithium salt, 98%. Cole-Parmer. [Link]

-

Synthesis and Properties of 3Alkyl(aryl)-5-chloromethylisoxazoles. ResearchGate. [Link]

-

Safety Data Sheet - Isocyanate Component A. KASI. [Link]

-

Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate. [Link]

-

3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses Procedure. [Link]

- Preparation method of 3,5-dimethyl-4-chloromethyl isoxazole.

-

Material Safety Data Sheet - Anthracene. Cole-Parmer. [Link]

-

Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. [Link]

-

1018128-18-1|this compound. BIOFOUNT. [Link]

-

The recent progress of isoxazole in medicinal chemistry. ResearchGate. [Link]

-

Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. PubMed. [Link]

-

The recent progress of isoxazole in medicinal chemistry. PubMed. [Link]

-

Synthesis and Antitrypanosomal Activity of Novel 2‑Nitroimidazole-3,5-Disubstituted Isoxazole Derivatives with Diaryl Ether and Thioether Substituents. PMC - NIH. [Link]

-

4-(chloromethyl)-3-ethyl-5-methylisoxazole. Chemical Synthesis Database. [Link]

-

Reactivity of electrophilic chlorine atoms due to σ-holes: a mechanistic assessment of the chemical reduction of a trichloromethyl group by sulfur nucleophiles. RSC Publishing. [Link]

-

Mayr's Database Of Reactivity Parameters: Nucleophiles. [Link]

-

Mayr's Database Of Reactivity Parameters: C-Nucleophiles. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemshuttle.com [chemshuttle.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 1018128-18-1|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

synthesis of 3-(Chloromethyl)-5-isopropylisoxazole

An In-depth Technical Guide to the Synthesis of 3-(Chloromethyl)-5-isopropylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient two-step synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis commences with the formation of the isoxazole core via a classical cyclocondensation reaction, followed by a selective radical chlorination of the 3-methyl group. This document offers a detailed exposition of the underlying chemical principles, step-by-step experimental protocols, and in-depth analysis of the reaction parameters, empowering researchers to confidently replicate and adapt this synthesis for their specific needs.

Introduction

Isoxazole derivatives are a prominent class of five-membered aromatic heterocycles that feature frequently in a wide array of biologically active compounds and approved pharmaceuticals. Their utility stems from their ability to act as bioisosteres for other functional groups, engage in hydrogen bonding, and provide a rigid scaffold for the presentation of pharmacophoric elements. The specific target of this guide, this compound, incorporates a reactive chloromethyl group, which serves as a versatile handle for further chemical elaboration, making it a key intermediate in the synthesis of more complex molecular architectures.

This guide delineates a logical and field-proven synthetic strategy, beginning with the construction of the 3-methyl-5-isopropylisoxazole core, followed by the targeted chlorination of the methyl group. The causality behind the choice of reagents and reaction conditions is thoroughly discussed to provide a deeper understanding of the synthesis.

Overall Synthetic Strategy

The synthesis of this compound is strategically divided into two key stages. This approach ensures a high degree of control over the chemical transformations and facilitates the isolation and purification of the intermediate and final products.

Spectroscopic Characterization of 3-(Chloromethyl)-5-isopropylisoxazole: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 3-(Chloromethyl)-5-isopropylisoxazole. This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing isoxazole-based compounds. The guide will cover the theoretical basis and practical interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific molecule.

Introduction to this compound

This compound, with the molecular formula C₇H₁₀ClNO and a molecular weight of 159.616 g/mol , is a substituted isoxazole.[1] The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This core structure is a valuable scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The presence of a reactive chloromethyl group at the 3-position and an isopropyl group at the 5-position provides avenues for further synthetic modifications, making this compound a versatile building block. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the characterization of its reaction products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR will provide characteristic signals corresponding to the different hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Patterns

The proton NMR spectrum is expected to show distinct signals for the protons of the isopropyl group, the chloromethyl group, and the isoxazole ring.

-

Isopropyl Protons: The isopropyl group will exhibit a characteristic pattern: a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The methine proton will be deshielded due to its proximity to the isoxazole ring.

-

Chloromethyl Protons: The two protons of the chloromethyl group (-CH₂Cl) are expected to appear as a singlet, as there are no adjacent protons to couple with. The electronegative chlorine atom will cause a significant downfield shift for these protons.

-

Isoxazole Ring Proton: The isoxazole ring has one proton at the 4-position. This proton will appear as a singlet and its chemical shift will be influenced by the electronic environment of the heterocyclic ring.

The following diagram illustrates the expected workflow for acquiring and interpreting the ¹H NMR spectrum.

Caption: Workflow for ¹H NMR analysis.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.3 | Doublet | 6H | -CH(CH ₃)₂ |

| ~3.1 | Septet | 1H | -CH (CH₃)₂ |

| ~4.6 | Singlet | 2H | -CH ₂Cl |

| ~6.2 | Singlet | 1H | Isoxazole C4-H |

Note: These are predicted values based on known data for similar structures and may vary slightly in an experimental setting. For instance, the ¹H NMR spectrum of 4-(chloromethyl)-3,5-dimethylisoxazole shows the chloromethyl protons at 4.401 ppm and the methyl protons at 2.395 and 2.297 ppm.[5]

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Isopropyl Carbons: Two signals are expected for the isopropyl group: one for the two equivalent methyl carbons and one for the methine carbon.

-

Chloromethyl Carbon: The carbon of the chloromethyl group will be significantly deshielded by the chlorine atom.

-

Isoxazole Ring Carbons: Three distinct signals are expected for the C3, C4, and C5 carbons of the isoxazole ring.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~21 | -CH(C H₃)₂ |

| ~28 | -C H(CH₃)₂ |

| ~38 | -C H₂Cl |

| ~101 | Isoxazole C 4 |

| ~161 | Isoxazole C 3 |

| ~175 | Isoxazole C 5 |

Note: These are predicted values. Experimental values for similar structures, such as 4-(chloromethyl)-3,5-dimethylisoxazole, show the chloromethyl carbon at a specific chemical shift, which helps in these predictions.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=N, C=C, C-O, and C-Cl bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970-2870 | Medium-Strong | C-H stretching (isopropyl) |

| ~1600 | Medium | C=N stretching (isoxazole ring) |

| ~1470 | Medium | C=C stretching (isoxazole ring) |

| 1250-1000 | Strong | C-O stretching (isoxazole ring) |

| 800-600 | Strong | C-Cl stretching (chloromethyl) |

The interpretation of the IR spectrum of isoxazole derivatives is well-established.[7][8][9] The characteristic vibrations of the isoxazole ring provide a clear fingerprint for this class of compounds.

The following diagram outlines the general workflow for obtaining an IR spectrum.

Caption: Workflow for IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the fragmentation pathways.

For this compound (MW = 159.616), the mass spectrum obtained by electron ionization (EI) is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. The presence of chlorine will be indicated by the isotopic pattern of the molecular ion and chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Predicted Fragmentation Pattern

The fragmentation of isoxazole derivatives in mass spectrometry often involves cleavage of the ring and loss of substituents.[10][11]

-

Molecular Ion (M⁺): A peak at m/z 159 (for ³⁵Cl) and 161 (for ³⁷Cl) is expected.

-

Loss of Chlorine: Fragmentation may involve the loss of a chlorine radical to give a cation at m/z 124.

-

Loss of Chloromethyl Radical: Cleavage of the C-C bond between the isoxazole ring and the chloromethyl group could lead to the loss of a ·CH₂Cl radical, resulting in an ion at m/z 110.

-

Loss of Isopropyl Group: Fragmentation could also involve the loss of the isopropyl group, leading to a fragment ion.

-

Ring Cleavage: The isoxazole ring can undergo characteristic cleavage, leading to smaller fragment ions.

The following diagram illustrates a plausible fragmentation pathway.

Caption: Plausible MS fragmentation of this compound.

Experimental Protocols

General Considerations

All solvents should be of spectroscopic grade. Glassware should be clean and dry.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 or 400 MHz).

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment should be recorded first.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-200) to detect the molecular ion and fragment ions.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Conclusion

This technical guide has provided a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for this compound. By understanding the predicted chemical shifts, absorption bands, and fragmentation patterns, researchers can confidently identify and characterize this important synthetic intermediate. The provided experimental protocols offer a standardized approach to obtaining high-quality spectroscopic data.

References

-

Oriental Journal of Chemistry. Synthesis and Biofunctional Evaluation of Novel Isoxazole, C-Nucleoside, and Thioxopyrimidine Derivatives. Available from: [Link]

-

ResearchGate. The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. Available from: [Link]

-

MDPI. N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

CORE. THE MASS SPECTRA OF HETEROAROMATICS. III.i) MASS-SPECTRAL FRAGMENTATION OF. Available from: [Link]

-

ResearchGate. New isoxazolidine derivatives: Synthesis, Spectroscopic analysis, X-ray, DFT calculation, Biological activity studies. Available from: [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. Available from: [Link]

-

Sciforum. Synthesis and Characterization of 3,5-Disubstituted Isoxazole Derivatives. Available from: [Link]

-

Der Pharma Chemica. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Available from: [Link]

-

PubMed. Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Available from: [Link]

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. researchgate.net [researchgate.net]

- 3. sciforum.net [sciforum.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. 4-(CHLOROMETHYL)-3,5-DIMETHYLISOXAZOLE(19788-37-5) 1H NMR spectrum [chemicalbook.com]

- 6. 4-(CHLOROMETHYL)-3,5-DIMETHYLISOXAZOLE(19788-37-5) 13C NMR spectrum [chemicalbook.com]

- 7. Synthesis and Biofunctional Evaluation of Novel Isoxazole, C-Nucleoside, and Thioxopyrimidine Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. rjpbcs.com [rjpbcs.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular weight and formula of 3-(Chloromethyl)-5-isopropylisoxazole

An In-Depth Technical Guide to 3-(Chloromethyl)-5-isopropylisoxazole: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. The isoxazole scaffold is a privileged structure in numerous biologically active compounds, and the presence of a reactive chloromethyl group makes this particular derivative a versatile intermediate for elaborating more complex molecular architectures. This document details the compound's physicochemical properties, presents a robust synthetic methodology based on 1,3-dipolar cycloaddition, explores its characteristic spectral data, and elucidates the reactivity of the chloromethyl handle for derivative synthesis. Furthermore, it discusses the potential applications of this molecule in the development of novel therapeutic and agrochemical agents, supported by established protocols and authoritative references.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern medicinal chemistry.[1] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding, allow it to serve as a versatile pharmacophore.[1] The integration of an isoxazole moiety into a molecule can lead to enhanced biological efficacy, reduced toxicity, and improved pharmacokinetic profiles.[1][2] Consequently, isoxazole derivatives have found broad applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3][4][5]

Within this important class of compounds, this compound (CAS No. 1018128-18-1) emerges as a particularly valuable synthetic intermediate. Its structure combines the stable, biologically relevant isoxazole core with a strategically placed isopropyl group and a highly reactive chloromethyl functional group. This "handle" allows for straightforward chemical modification, enabling chemists to readily introduce a wide array of other functional groups and build extensive libraries of novel compounds for biological screening.

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is the starting point for its effective use in synthesis. The key identifiers and characteristics of this compound are summarized below.

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₁₀ClNO | [6][7] |

| Molecular Weight | 159.61 g/mol | [6][7] |

| CAS Number | 1018128-18-1 | [6] |

| Canonical SMILES | CC(C)C1=CC(CCl)=NO1 | |

| Purity (Typical) | ≥95% | |

| Storage Conditions | 2-8 °C, Inert atmosphere |

Synthesis Pathway: 1,3-Dipolar Cycloaddition

The construction of the 3,5-disubstituted isoxazole ring is efficiently achieved through the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene. A highly effective and practical one-pot method for synthesizing 5-chloromethylisoxazoles utilizes readily available aldoximes and 2,3-dichloro-1-propene.[8][9]

The causality behind this choice of reagents is twofold:

-

Nitrile Oxide Generation: The aldoxime (in this case, isobutyraldoxime, derived from isobutyraldehyde) serves as the precursor to the nitrile oxide dipole. In situ generation using an oxidant like N-chlorosuccinimide (NCS) or sodium hypochlorite avoids the need to handle unstable nitrile oxides.

-

Alkene Partner & Handle Installation: 2,3-Dichloro-1-propene acts as both the dipolarophile (the alkene component) and the source of the chloromethyl group. The cycloaddition reaction is followed by an elimination of HCl, which aromatizes the intermediate isoxazoline to the stable isoxazole ring.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from established methodologies for the synthesis of related 5-(chloromethyl)isoxazoles.[8][9]

-

Setup: To a stirred solution of isobutyraldoxime (1.0 eq) in a suitable solvent such as DMF or Chloroform, add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C.

-

Nitrile Oxide Formation: Allow the mixture to stir at room temperature for 1-2 hours until the aldoxime is consumed (monitored by TLC). This step generates the isobutyronitrile oxide in situ.

-

Cycloaddition: Add 2,3-dichloro-1-propene (1.5 eq) to the reaction mixture, followed by the slow addition of a base such as triethylamine (1.5 eq) or sodium bicarbonate to promote the subsequent elimination step.

-

Reaction: Heat the mixture to 50-60 °C and stir for 12-24 hours until the reaction is complete.

-

Workup: Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Caption: One-pot synthesis of this compound.

Spectroscopic Characterization

Structural confirmation of the synthesized compound relies on standard spectroscopic techniques. While a specific spectrum for this exact molecule is not publicly available, the expected signals can be reliably predicted based on its structure and data from analogous compounds.[10]

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals: a doublet for the two methyl groups of the isopropyl moiety, a septet for the isopropyl CH proton, a singlet for the isoxazole ring proton, and a characteristic singlet for the chloromethyl (CH₂Cl) protons.

-

¹³C NMR (Carbon NMR): The carbon spectrum will corroborate the structure with signals corresponding to the isopropyl carbons, the three distinct carbons of the isoxazole ring, and the carbon of the chloromethyl group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would show a pseudo-molecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) that precisely matches the compound's molecular formula, confirming its elemental composition.[10] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be observable in the mass spectrum.

Chemical Reactivity: The Versatile Chloromethyl Group

The primary utility of this compound as a building block stems from the reactivity of the chloromethyl group. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution (an Sₙ2 reaction). This allows for the facile introduction of a diverse range of functionalities.[9][11]

This self-validating system—where the successful displacement of chlorine can be easily monitored by techniques like TLC and confirmed by NMR and MS—makes it a trustworthy and reliable tool for discovery chemistry.

General Protocol: Nucleophilic Substitution

-

Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF.

-

Reagents: Add the desired nucleophile (e.g., a phenol, thiol, or secondary amine) (1.1 eq) and a non-nucleophilic base such as potassium carbonate or cesium carbonate (1.5 eq). The base is critical for deprotonating acidic nucleophiles like phenols or thiols.

-

Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C, monitoring progress by TLC.

-

Workup and Purification: Upon completion, the reaction is worked up similarly to the synthesis protocol, followed by purification to yield the desired derivative.

Reactivity Pathway Diagram

Sources

- 1. biolmolchem.com [biolmolchem.com]

- 2. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of 3,5-diaryl-isoxazoline/isoxazole-pyrrolobenzodiazepine conjugates as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Antitrypanosomal Activity of Novel 2‑Nitroimidazole-3,5-Disubstituted Isoxazole Derivatives with Diaryl Ether and Thioether Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Commercial Availability and Technical Guide for 3-(Chloromethyl)-5-isopropylisoxazole: A Comprehensive Resource for Researchers

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability, chemical properties, synthesis, and handling of 3-(Chloromethyl)-5-isopropylisoxazole. This document is intended to serve as a core resource, offering both foundational knowledge and practical insights to facilitate its effective use in research and development.

Introduction to this compound: A Versatile Building Block

This compound is a heterocyclic organic compound featuring an isoxazole ring substituted with a chloromethyl and an isopropyl group. The isoxazole moiety is a well-regarded scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1][2] The unique arrangement of the nitrogen and oxygen atoms in the isoxazole ring, coupled with the reactive chloromethyl group, makes this compound a valuable and versatile building block for the synthesis of more complex molecules, particularly in the pursuit of novel therapeutic agents.[3][4] Its structural isomers, such as 5-(Chloromethyl)-3-isopropylisoxazole, are also of significant interest in synthetic chemistry.

The broader class of isoxazole derivatives has demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The incorporation of the isoxazole ring can enhance the physicochemical properties of a molecule, making it a popular component in drug design.[2] Furthermore, chloro-containing molecules play a significant role in drug discovery, with over 250 FDA-approved drugs containing chlorine.[5]

Commercial Availability

This compound and its isomers are available from several chemical suppliers, typically for research and development purposes. When sourcing this compound, it is crucial to consider purity, quantity, and the supplier's reliability. Below is a summary of representative commercial sources.

| Supplier | Product Name | CAS Number | Purity | Molecular Formula | Molecular Weight |

| ChemShuttle | This compound | 1018128-18-1 | 95% | C7H10ClNO | 159.616 |

| CP Lab Safety | This compound | 1018128-18-1 | 95% | C7H10ClNO | 159.6134 |

| Alfa Chemistry | This compound | 1018128-18-1 | 96% | C7H10ClNO | 159.613400 |

| BLD Pharm | 5-(Chloromethyl)-3-isopropylisoxazole | 64988-71-2 | - | C7H10ClNO | 159.61 |

Note: The CAS number and substitution pattern (3- vs. 5-chloromethyl) are critical for ensuring the correct isomer is procured. Always verify the chemical structure and specifications with the supplier.

Chemical Properties and Synthesis

Chemical Properties:

-

Molecular Formula: C7H10ClNO

-

Molecular Weight: Approximately 159.61 g/mol

-

Appearance: Typically a solid, though the exact appearance may vary by supplier.

-

Reactivity: The chloromethyl group is a key reactive site, susceptible to nucleophilic substitution. This allows for the introduction of various functional groups, making it a valuable intermediate in multi-step syntheses.[3][6]

Synthesis:

The synthesis of 3-substituted-5-(chloromethyl)isoxazoles can be achieved through several routes. One common and efficient method involves the 1,3-dipolar cycloaddition of nitrile oxides with appropriately substituted alkynes or alkenes.[1] A one-pot synthesis from readily available aldoximes and 2,3-dichloro-1-propene has also been reported, offering an effective route for both aromatic and aliphatic aldehyde-derived oximes.[1][6]

The general synthetic approach can be visualized as a multi-step process, starting from a suitable precursor and proceeding through the formation of the isoxazole ring and subsequent functionalization.

Synthetic workflow for this compound.

Handling, Storage, and Safety

Safety Precautions:

As with any chlorinated organic compound, proper safety protocols must be followed. While a specific safety data sheet (SDS) for this compound may need to be obtained directly from the supplier, general precautions for related compounds should be observed.[7][8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7][9]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][9]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7][9]

-

First Aid: In case of contact, rinse the affected area immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[7][8]

Storage:

Proper storage is essential to maintain the integrity of the compound.

-

Temperature: Store in a cool, dry place. Some suppliers recommend storage at 2-8°C.

-

Container: Keep the container tightly closed to prevent moisture ingress and contamination.[7]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[7][8]

Applications in Drug Discovery and Organic Synthesis

The reactive nature of the chloromethyl group makes this compound a valuable intermediate for the synthesis of a wide range of derivatives.[3][6] This reactivity allows for the introduction of various functionalities through nucleophilic substitution reactions, enabling the exploration of diverse chemical space in drug discovery programs.

The isoxazole core itself is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad range of biological activities.[1][2] By using this compound as a starting material, researchers can synthesize novel compounds for evaluation as potential therapeutic agents in areas such as oncology, infectious diseases, and inflammation.[2][10]

The general workflow for utilizing this compound in a drug discovery context can be outlined as follows:

Sources

- 1. researchgate.net [researchgate.net]

- 2. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cas 40340-41-8,5-(CHLOROMETHYL)-3-METHYLISOXAZOLE | lookchem [lookchem.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 10. Synthesis and Antitrypanosomal Activity of Novel 2‑Nitroimidazole-3,5-Disubstituted Isoxazole Derivatives with Diaryl Ether and Thioether Substituents - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to Modern One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

Abstract

The isoxazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Its prevalence in pharmaceuticals, from antibiotics like sulfamethoxazole to COX-2 inhibitors like valdecoxib, underscores the continuous need for efficient and robust synthetic methodologies.[3][4] Traditional multi-step syntheses, while foundational, are often plagued by laborious purification processes, cumulative yield losses, and significant solvent waste. One-pot syntheses have emerged as a superior alternative, offering streamlined workflows, enhanced atom economy, and operational simplicity that align with the principles of green chemistry.[5][6][7][8] This technical guide provides an in-depth exploration of field-proven, one-pot strategies for the regioselective synthesis of 3,5-disubstituted isoxazoles, designed for researchers and professionals in chemical and pharmaceutical development. We will dissect the mechanistic underpinnings of key transformations, provide detailed experimental protocols, and present comparative data to inform methodological choices in the laboratory.

The Principal Strategy: 1,3-Dipolar Cycloaddition with in situ Nitrile Oxides

The [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) is arguably the most powerful and versatile method for constructing the isoxazole ring.[9][10] The primary challenge lies in the inherent instability of nitrile oxides, which necessitates their generation in situ.[11] One-pot protocols masterfully integrate the formation of the nitrile oxide and its subsequent cycloaddition, preventing decomposition and byproduct formation.

Copper(I)-Catalyzed Cycloaddition of Terminal Alkynes and Aldoxime-Derived Nitrile Oxides

This method, pioneered by Fokin and Sharpless, stands as a benchmark for reliability and regioselectivity.[12][13] The use of a copper(I) catalyst not only accelerates the cycloaddition but also ensures the exclusive formation of the 3,5-disubstituted regioisomer, a critical aspect for targeted drug design.[11] The reaction is remarkably tolerant of diverse functional groups and can often be performed in aqueous solvent systems.[12][13]

Mechanistic Causality: The one-pot sequence begins with the conversion of an aldoxime to a hydroximoyl chloride using a chlorinating agent like N-chlorosuccinimide (NCS). A base then eliminates HCl to generate the transient nitrile oxide. In the key step, the copper(I) catalyst coordinates with the terminal alkyne, activating it for a highly regioselective cycloaddition with the nitrile oxide dipole. This controlled pathway circumvents the formation of the 3,4-disubstituted isomer that can occur in uncatalyzed thermal reactions.

Caption: Workflow for Cu(I)-catalyzed one-pot isoxazole synthesis.

Experimental Protocol: Synthesis of 3-Phenyl-5-heptylisoxazole [12][13]

-

Vessel Preparation: To a 25 mL round-bottom flask, add benzaldoxime (121 mg, 1.0 mmol), 1-nonyne (124 mg, 1.0 mmol), and sodium ascorbate (20 mg, 0.1 mmol).

-

Solvent Addition: Add a 1:1 mixture of water and tert-butanol (10 mL).

-

Catalyst Introduction: Add copper(II) sulfate pentahydrate (2.5 mg, 0.01 mmol). The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.

-

Nitrile Oxide Generation: Add N-chlorosuccinimide (NCS) (134 mg, 1.0 mmol) in one portion.

-

Reaction: Stir the resulting light-green suspension vigorously at room temperature for 6-8 hours. Monitor progress by TLC (e.g., 4:1 Hexanes:EtOAc).

-

Workup: Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the pure 3-phenyl-5-heptylisoxazole.

Table 1: Scope of Cu(I)-Catalyzed One-Pot Synthesis of 3,5-Disubstituted Isoxazoles [12][13]

| Entry | Aldoxime (R1) | Alkyne (R2) | Yield (%) |

| 1 | Phenyl | Heptyl | 91% |

| 2 | 4-Methoxyphenyl | Phenyl | 88% |

| 3 | Phenyl | -(CH₂)₃OH | 85% |

| 4 | Thiophen-2-yl | Cyclohexyl | 82% |

| 5 | Phenyl | -CH₂OTBDMS | 94% |

The Condensation Strategy: Cyclization of α,β-Unsaturated Ketones

A classic yet highly effective route to 3,5-disubstituted isoxazoles involves the condensation of an α,β-unsaturated ketone (chalcone) or a related 1,3-dicarbonyl compound with hydroxylamine.[14][15] Modern one-pot adaptations utilize catalytic systems to drive the reaction to completion under mild conditions, often involving an oxidative cyclization mechanism.

Copper(II)-Catalyzed Oxidative Cyclization of Chalcones

This protocol provides a direct and efficient pathway from readily available chalcones to isoxazoles. It employs a catalytic amount of copper(II) bromide (CuBr₂) with Oxone® (potassium peroxymonosulfate) as the terminal oxidant.[16] This approach avoids the need to pre-form an intermediate oxime, streamlining the process into a single operation.

Mechanistic Causality: The reaction is initiated by the Michael addition of hydroxylamine to the α,β-unsaturated ketone. The resulting intermediate undergoes cyclization and dehydration to form a transient isoxazoline. The Cu(II) catalyst, in concert with Oxone®, facilitates the oxidative aromatization of the isoxazoline to the final isoxazole product. The copper catalyst is regenerated in the catalytic cycle, making the process efficient.

Caption: Workflow for Cu(II)-catalyzed synthesis from chalcones.

Experimental Protocol: Synthesis of 3,5-Diphenylisoxazole [16]

-

Vessel Preparation: In a 50 mL flask, combine chalcone (208 mg, 1.0 mmol), hydroxylamine hydrochloride (83 mg, 1.2 mmol), and CuBr₂ (11 mg, 0.05 mmol).

-

Solvent Addition: Add acetonitrile (10 mL) as the solvent.

-

Oxidant Addition: Add Oxone® (615 mg, 1.0 mmol) to the mixture.

-

Reaction: Heat the reaction mixture to reflux (approx. 80°C) and stir for 2-3 hours. Monitor the reaction by TLC.

-

Workup: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Wash the solid residue with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by recrystallization from ethanol or by flash column chromatography to afford pure 3,5-diphenylisoxazole.

Table 2: Scope of Cu(II)/Oxone® Mediated Synthesis from Chalcones [16]

| Entry | Chalcone R1 | Chalcone R2 | Yield (%) |

| 1 | Phenyl | Phenyl | 92% |

| 2 | 4-Chlorophenyl | Phenyl | 89% |

| 3 | Phenyl | 4-Methoxyphenyl | 94% |

| 4 | 4-Nitrophenyl | Phenyl | 85% |

| 5 | Thiophen-2-yl | Phenyl | 88% |

The Multi-Component Strategy: Sonogashira Coupling/Cyclization

Multi-component reactions (MCRs) represent the pinnacle of one-pot synthesis, constructing complex molecules from three or more starting materials in a single operation. This approach is highly valued in drug discovery for its ability to rapidly generate diverse libraries of compounds.

CuI-Catalyzed Three-Component Synthesis from Acid Chlorides, Alkynes, and Hydroxylamine

This elegant method combines a Sonogashira coupling and an intramolecular cyclization in a seamless one-pot process.[6] It obviates the need to synthesize and isolate the α,β-unsaturated ynone intermediate, which is formed in situ and immediately consumed in the subsequent cyclization step.[6]

Mechanistic Causality: The reaction initiates with a copper(I)-catalyzed Sonogashira coupling between an acid chloride and a terminal alkyne to generate a highly reactive ynone intermediate. This intermediate is not isolated but is immediately trapped by hydroxylamine present in the same pot. The subsequent nucleophilic attack by the hydroxylamine onto the ynone, followed by intramolecular cyclization and dehydration, yields the 3,5-disubstituted isoxazole with excellent regioselectivity.[6]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches [mdpi.com]

- 6. ias.ac.in [ias.ac.in]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ir.niist.res.in:8080 [ir.niist.res.in:8080]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 13. sci-hub.se [sci-hub.se]

- 14. benthamdirect.com [benthamdirect.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 3-(Chloromethyl)-5-isopropylisoxazole

Abstract

The isoxazole scaffold is a privileged structure in medicinal chemistry, valued for its role in a variety of pharmacologically active compounds. The specific derivative, 3-(chloromethyl)-5-isopropylisoxazole, serves as a versatile synthetic intermediate, enabling further functionalization through its reactive chloromethyl group. This guide provides a comprehensive analysis of the principal synthetic strategies for its construction, with a core focus on the selection and rationale behind the requisite starting materials. We will dissect three primary pathways: the [3+2] cycloaddition of a nitrile oxide and an alkyne, the classic cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine, and post-formation functionalization of a pre-synthesized isoxazole core. Each strategy is evaluated for its efficiency, regiochemical control, and the accessibility of its precursors, offering researchers a robust framework for methodological selection.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A thorough retrosynthetic analysis of this compound reveals several logical disconnections that form the basis of our synthetic exploration. The target molecule can be systematically broken down into simpler, commercially available, or readily synthesizable precursors. The three most viable approaches stem from disconnecting the isoxazole ring itself or from targeting the chloromethyl substituent for a late-stage introduction.

Caption: Retrosynthetic analysis of this compound.

Pathway I: [3+2] Dipolar Cycloaddition

The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is one of the most efficient and regioselective methods for constructing 3,5-disubstituted isoxazoles.[1][2][3] This pathway involves the formation of the C3-C4 and C5-O bonds in a concerted fashion.

Starting Materials

For the synthesis of this compound, this strategy requires a terminal alkyne bearing the isopropyl group and a nitrile oxide precursor that will install the chloromethyl group.

| Component | Starting Material | CAS No. | Molecular Weight | Rationale |

| Dipolarophile | 3-Methyl-1-butyne | 598-23-2 | 68.12 g/mol | Provides the C4, C5, and isopropyl substituent of the isoxazole ring. |

| 1,3-Dipole Precursor | Chloroacetaldoxime | 51639-33-3 | 93.51 g/mol | Serves as the precursor for in situ generation of chloroacetonitrile oxide, which provides the C3, N, O, and chloromethyl substituent. |

Experimental Protocol & Workflow

The key to this method is the in situ generation of the unstable chloroacetonitrile oxide from a stable precursor like chloroacetaldoxime, immediately trapping it with the alkyne to prevent dimerization.[4][5]

Protocol: Synthesis via in situ Nitrile Oxide Generation

-

Dissolve 3-methyl-1-butyne (1.0 eq.) and chloroacetaldoxime (1.1 eq.) in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the mixture to 0 °C in an ice bath with vigorous stirring.

-

Slowly add an aqueous solution of an oxidant, such as sodium hypochlorite (NaOCl, household bleach) (1.5 eq.), dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous phase with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Caption: Workflow for the [3+2] cycloaddition synthesis route.

Causality & Scientific Integrity

-

Regioselectivity: The reaction between a terminal alkyne and a nitrile oxide is highly regioselective. Frontier Molecular Orbital (FMO) theory predicts that the reaction is primarily controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the alkyne and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide. This interaction favors the formation of the 3,5-disubstituted isoxazole over the 3,4-disubstituted isomer.

-

In situ Generation: Nitrile oxides are prone to dimerization to form furoxans, which reduces the yield of the desired isoxazole.[4] Generating the nitrile oxide slowly in the presence of a high concentration of the alkyne dipolarophile ensures it is trapped efficiently, minimizing this side reaction.

Pathway II: Cyclocondensation (Claisen Isoxazole Synthesis)

The cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine is a foundational method for isoxazole synthesis.[6][7][8] This pathway involves the formation of a monoxime intermediate, which then undergoes acid- or base-catalyzed cyclization and dehydration to form the aromatic isoxazole ring.

Starting Materials

To achieve the desired substitution pattern, an unsymmetrical β-diketone is required.

| Component | Starting Material | CAS No. | Molecular Weight | Rationale |

| 1,3-Dicarbonyl | 1-Chloro-4-methyl-2,4-pentanedione | N/A (custom synthesis) | 162.61 g/mol | Provides the complete carbon skeleton (C3, C4, C5) and all substituents for the isoxazole ring. |

| Nitrogen Source | Hydroxylamine Hydrochloride | 5470-11-1 | 69.49 g/mol | The nucleophile that attacks the carbonyls and provides the nitrogen atom for the heterocycle. |

Experimental Protocol & Workflow

The primary challenge in this route is controlling the regioselectivity of the initial nucleophilic attack by hydroxylamine on the unsymmetrical diketone.

Protocol: Regiocontrolled Cyclocondensation

-

Dissolve 1-chloro-4-methyl-2,4-pentanedione (1.0 eq.) in a solvent such as ethanol.

-

Add hydroxylamine hydrochloride (1.1 eq.) followed by a base (e.g., sodium acetate or pyridine, 1.2 eq.) to liberate the free hydroxylamine.

-

Reflux the reaction mixture for 4-6 hours, monitoring by TLC. Note: The choice of solvent and pH can significantly influence the ratio of regioisomers.[4][6]

-

After cooling to room temperature, pour the reaction mixture into ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product via column chromatography to separate the desired this compound from its regioisomer.

Causality & Scientific Integrity

-

Regioselectivity Challenge: Hydroxylamine can attack either of the two non-equivalent carbonyl groups of the β-diketone. Attack at the C2 carbonyl (adjacent to the chloromethyl group) leads to the desired product, while attack at the C4 carbonyl (adjacent to the isopropyl group) leads to the undesired regioisomer, 5-(chloromethyl)-3-isopropylisoxazole.

-

Controlling Regioselectivity: The regiochemical outcome is governed by both steric and electronic factors. The C2 carbonyl is electronically more reactive due to the electron-withdrawing effect of the adjacent chlorine atom, but it is also more sterically hindered. Reaction conditions can be tuned to favor one isomer; for instance, acidic conditions often promote attack at the less hindered carbonyl, while specific Lewis acids or the use of β-enamino diketone derivatives can provide greater control.[4][6]

Pathway III: Post-Functionalization of an Isoxazole Core

An alternative strategy involves synthesizing a simpler, stable isoxazole precursor and introducing the chloromethyl group in a final step. This can circumvent issues with unstable starting materials or poor regioselectivity in the ring-forming step.

Pathway A: Radical Chlorination of 3-Methyl-5-isopropylisoxazole

This approach begins with the synthesis of 3-methyl-5-isopropylisoxazole, followed by a selective chlorination of the C3-methyl group.

-

Starting Materials:

-

3-Methyl-5-isopropylisoxazole: Synthesized via cycloaddition of acetonitrile oxide with 3-methyl-1-butyne.

-

N-Chlorosuccinimide (NCS): A common reagent for allylic and benzylic-type radical chlorination.

-

Radical Initiator: Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

-

-

Protocol:

-

Dissolve 3-methyl-5-isopropylisoxazole (1.0 eq.) and NCS (1.1 eq.) in a non-polar solvent like carbon tetrachloride (CCl₄) or benzene.

-

Add a catalytic amount of AIBN or BPO.

-

Reflux the mixture under an inert atmosphere for 2-4 hours until TLC indicates consumption of the starting material.

-

Cool the reaction, filter off the succinimide byproduct, and wash the filtrate with aqueous sodium bicarbonate.

-

Dry the organic layer and concentrate. Purify by chromatography or distillation.

-

Pathway B: Reduction and Chlorination of 5-Isopropylisoxazole-3-carboxylic Acid

This two-step sequence involves creating an alcohol intermediate which is then converted to the target chloride.

-

Starting Materials:

-

5-Isopropylisoxazole-3-carboxylic acid (or its ethyl ester): Synthesized via cycloaddition of 3-methyl-1-butyne with a nitrile oxide derived from ethyl 2-chloro-2-(hydroxyimino)acetate.

-

Reducing Agent: Lithium aluminum hydride (LiAlH₄) or another suitable hydride for reducing the acid/ester to an alcohol.

-

Chlorinating Agent: Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

-

-

Protocol:

-

(Reduction): Slowly add the 5-isopropylisoxazole-3-carboxylic acid ester (1.0 eq.) to a stirred suspension of LiAlH₄ (1.5 eq.) in dry THF at 0 °C. Allow to stir at room temperature for 2 hours. Carefully quench the reaction with water and NaOH(aq). Filter the aluminum salts and concentrate the filtrate to obtain crude (5-isopropylisoxazol-3-yl)methanol.

-

(Chlorination): Dissolve the crude alcohol in DCM and cool to 0 °C. Add thionyl chloride (1.2 eq.) dropwise.[9] Stir at room temperature for 1-2 hours. Carefully pour the mixture onto ice and neutralize with sodium bicarbonate. Extract, dry, and purify as previously described.

-

Caption: Comparison of post-functionalization pathways.

Summary and Comparison of Synthetic Routes

The optimal choice of starting materials is intrinsically linked to the chosen synthetic route. Each pathway presents a unique set of advantages and challenges that a researcher must weigh based on available resources, scale, and desired purity.

| Parameter | Pathway I: [3+2] Cycloaddition | Pathway II: Cyclocondensation | Pathway III: Post-Functionalization |

| Key Starting Materials | 3-Methyl-1-butyne, Chloroacetaldoxime | 1-Chloro-4-methyl-2,4-pentanedione, Hydroxylamine | 3-Methyl-5-isopropylisoxazole or its carboxylic acid derivative |

| Number of Steps | 1 (from precursors) | 1 (from diketone) | 2-3 steps |

| Regiocontrol | Excellent and predictable | Poor; requires significant optimization or leads to isomeric mixtures | Excellent; regiochemistry is pre-defined by the isoxazole core |

| Material Availability | Precursors are generally accessible. | Unsymmetrical diketone requires custom synthesis. | Isoxazole core requires synthesis, but precursors are common. |

| Key Challenges | Handling of unstable nitrile oxide intermediate (mitigated by in situ generation). | Controlling regioselectivity; separation of isomers. | Multi-step process; potential for side reactions during functionalization. |

| Recommended For | General laboratory synthesis; high-purity applications where regiochemical integrity is paramount. | Situations where the diketone precursor is readily available or when exploring classical methods. | Large-scale synthesis where a robust, multi-step process with well-defined intermediates is preferred. |

Conclusion

For the synthesis of this compound, the [3+2] dipolar cycloaddition pathway stands out as the most efficient and reliable method for laboratory-scale synthesis. Its primary starting materials, 3-methyl-1-butyne and chloroacetaldoxime , are accessible, and the reaction proceeds with excellent and predictable regioselectivity, simplifying purification. While the post-functionalization routes offer greater control over regiochemistry by defining it in an earlier step, they require additional synthetic transformations. The classical cyclocondensation approach, though fundamental, is hampered by the need to synthesize an unsymmetrical diketone and the significant challenge of controlling and separating regioisomers. A thorough understanding of these distinct pathways and their corresponding starting materials empowers researchers to make informed, causality-driven decisions in their synthetic endeavors.

References

-

Nagamani, S. C., et al. (2015). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 5(87), 71239-71246. Available at: [Link]

-

Martins, G. M., et al. (2016). Regioselective Synthesis of 3-Haloalkyl-isoxazoles from the Electrophilic Cyclization of Halogenated Oximes. Blucher Chemistry Proceedings, 4(1). Available at: [Link]

-

Organic Chemistry Portal. Isoxazole Synthesis. Available at: [Link]

-

Umesha, K. B., Kumar, K. A., & Rai, K. M. L. (2002). A NOVEL SYNTHESIS OF ISOXAZOLES VIA 1,3-DIPOLAR CYCLOADDITION OF NITRILE OXIDES TO ACETYL ACETONE. Phosphorus, Sulfur, and Silicon and the Related Elements, 177(10), 2399-2405. Available at: [Link]

-

Cardona, F., et al. (2017). SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. Current Organic Chemistry, 21(1). Available at: [Link]

-

Amuhaya, E. K., & Tsuma, L. (2022). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Molbank, 2022(4), M1509. Available at: [Link]

-

Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. New Journal of Chemistry, 42(5), 3736-3746. Available at: [Link]

-

Prajapati, A. K., & Kumar, S. (2015). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. ResearchGate. Available at: [Link]

-

Kumar, A., & Kumar, K. (2022). Construction of Isoxazole ring: An Overview. Nano Bio Letters. Available at: [Link]

-

Kandemir, H., et al. (2018). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Turkish Journal of Chemistry, 42(6), 1715-1726. Available at: [Link]

-

Martins, G. M., et al. (2016). Regioselective Synthesis of 3-Haloalkyl-isoxazoles from the Electrophilic Cyclization of Halogenated Oximes. Blucher Proceedings. Available at: [Link]

-

Kondrashov, E. V., et al. (2019). Simple one-pot synthesis of 5-(chloromethyl)isoxazoles from aldoximes and 2,3-dichloro-1-propene. Chemistry of Heterocyclic Compounds, 55(12), 1256-1262. Available at: [Link]

-

ResearchGate. (2020). Synthesis of halomethyl isoxazoles/cyclic nitrones. Available at: [Link]

-

Gadzhily, R. A., & Aliev, A. A. (2010). Synthesis and Properties of 3-Alkyl(aryl)-5-chloromethylisoxazoles. Russian Journal of Organic Chemistry, 46(11), 1698-1701. Available at: [Link]

-

Potkin, V. I., et al. (2013). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate. Available at: [Link]

-

Al-Mourabit, A., et al. (2021). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 26(1), 1-15. Available at: [Link]

- He, B., et al. (2013). Preparation method of 3,5-dimethyl-4-chloromethyl isoxazole. Google Patents. CN103130732A.

Sources

- 1. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoxazole synthesis [organic-chemistry.org]

- 3. tandfonline.com [tandfonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. nanobioletters.com [nanobioletters.com]

- 9. researchgate.net [researchgate.net]

electrophilic nature of 3-(Chloromethyl)-5-isopropylisoxazole

An In-depth Technical Guide to the Electrophilic Nature and Synthetic Utility of 3-(Chloromethyl)-5-isopropylisoxazole

Abstract

This technical guide provides a comprehensive analysis of the electrophilic character of this compound, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We delve into the electronic architecture of the molecule, elucidating how the inherent electron-withdrawing nature of the isoxazole ring activates the C-Cl bond of the chloromethyl substituent, rendering it a potent electrophilic site for nucleophilic substitution. The guide explores the mechanistic underpinnings, primarily favoring an SN2 pathway, and presents a wide scope of its reactions with various oxygen, nitrogen, and sulfur nucleophiles. Detailed, field-proven experimental protocols are provided, alongside a discussion of the compound's strategic application in the synthesis of complex molecular architectures for drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this versatile reagent.

Introduction: The Isoxazole Scaffold in Modern Chemistry

Heterocyclic compounds are the cornerstone of medicinal chemistry, with a significant percentage of FDA-approved drugs incorporating these structural motifs.[1] Among them, the isoxazole ring system—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—is considered a "privileged scaffold." Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions have made it a recurring feature in a multitude of biologically active compounds.[2] Isoxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]

The synthetic utility of the isoxazole core is greatly expanded by its functionalization. This compound represents a particularly valuable and versatile building block.[4] Its structure combines the stable, biologically relevant 5-isopropylisoxazole core with a highly reactive chloromethyl group. This guide focuses specifically on the electrophilic nature of this chloromethyl group, which serves as a linchpin for conjugating the isoxazole moiety to other molecules through robust carbon-heteroatom bond formation.

Synthesis and Physicochemical Properties

The synthesis of 3-substituted 5-(chloromethyl)isoxazoles is efficiently achieved through a one-pot 1,3-dipolar cycloaddition reaction. A common and effective route involves the reaction of nitrile oxides, generated in situ from aldoximes, with 2,3-dichloro-1-propene, which serves as both a reagent and a solvent.[2][5] This method is robust and applicable to a variety of aliphatic and aromatic aldoximes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1018128-18-1 | [6] |

| Molecular Formula | C₇H₁₀ClNO | [6] |

| Molecular Weight | 159.61 g/mol | [6] |

| Appearance | Typically a liquid or low-melting solid | - |

| Reactivity | Reactive chloromethyl group | [4] |

Analysis of Electrophilic Reactivity

The synthetic power of this compound stems directly from the pronounced electrophilic character of the methylene carbon atom bonded to chlorine. This reactivity is not an isolated feature but a direct consequence of the electronic architecture of the entire molecule.

Electronic Activation by the Isoxazole Ring

The isoxazole ring is an electron-deficient π-system due to the high electronegativity of its constituent oxygen and nitrogen atoms. This creates a strong inductive electron-withdrawing effect (-I effect) that propagates through the sigma bonds.[7] This effect significantly polarizes the adjacent C-Cl bond in the chloromethyl substituent, creating a partial positive charge (δ+) on the carbon and a partial negative charge (δ-) on the chlorine. This polarization lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) centered on the C-Cl antibonding orbital, making the carbon atom highly susceptible to attack by nucleophiles.

Caption: Inductive electron withdrawal by the isoxazole ring enhances the electrophilicity of the chloromethyl carbon.

Mechanism: A Predominantly SN2 Pathway

The reaction of this compound with nucleophiles proceeds via a nucleophilic substitution mechanism. Given that the electrophilic carbon is primary and unhindered, the reaction overwhelmingly favors a bimolecular (SN2) pathway.

In the SN2 mechanism, the nucleophile attacks the electrophilic carbon from the backside relative to the chlorine leaving group. This occurs in a single, concerted step, passing through a trigonal bipyramidal transition state. The stability of the isoxazole ring as an electron-withdrawing group helps to stabilize this negatively charged transition state, thereby accelerating the reaction. While a dissociative SN1 mechanism involving a carbocation intermediate is theoretically possible due to resonance stabilization from the isoxazole ring (similar to a benzylic system), it is generally disfavored for primary halides unless forced by specific solvent conditions or substrate constraints.

Caption: The SN2 mechanism for nucleophilic substitution on this compound.

Scope of Nucleophilic Substitution Reactions

The electrophilic chloromethyl group reacts readily with a wide array of soft and hard nucleophiles, making it a versatile handle for molecular elaboration.

-

Oxygen Nucleophiles: The compound undergoes efficient Williamson ether synthesis. Reactions with substituted phenols or alcohols in the presence of a mild base (e.g., K₂CO₃) in a polar aprotic solvent like DMF or acetone yield the corresponding aryl or alkyl ethers.[5][8]

-

Nitrogen Nucleophiles: Primary and secondary amines, including aliphatic amines, anilines, and heterocyclic amines like morpholine, readily displace the chloride to form the corresponding substituted amines.[2][8] These reactions are often performed in a polar solvent and may or may not require an additional base to scavenge the HCl byproduct.

-

Sulfur Nucleophiles: Thiols (thiophenols, alkyl thiols) are excellent nucleophiles for this substrate. In the presence of a base like sodium methoxide or sodium hydride, they react to form thioethers in high yield.[8] Other sulfur nucleophiles, such as thiourea, also react efficiently.[2]

Table 2: Representative Nucleophilic Substitution Reactions

| Nucleophile Type | Example Nucleophile | Typical Conditions | Product Type | Reference |

| Oxygen | 4-Methoxyphenol | K₂CO₃, DMF, 80 °C | Aryl Ether | [8] |

| Nitrogen | Morpholine | Methanol, rt | Tertiary Amine | [8] |

| Nitrogen | Aniline | Et₃N, CH₂Cl₂, rt | Secondary Amine | [9] |

| Sulfur | Sodium Phenylthiolate | Methanol, rt | Thioether | [8] |

| Sulfur | Thiourea | Ethanol, reflux | Isoxazolyl-thiourea | [2] |

Experimental Protocols: A Practical Guide